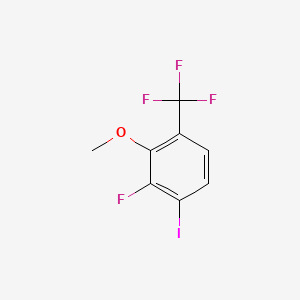

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C8H5F4IO |

|---|---|

Molekulargewicht |

320.02 g/mol |

IUPAC-Name |

2-fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5F4IO/c1-14-7-4(8(10,11)12)2-3-5(13)6(7)9/h2-3H,1H3 |

InChI-Schlüssel |

CUZOWKRIHKXXBH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1F)I)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene

Detailed Synthetic Routes

Starting Material and Halogenation

The synthesis often begins with a suitably substituted benzene derivative, such as 3-methoxybenzene or a related halogenated intermediate. Halogenation is achieved using electrophilic aromatic substitution or halogen exchange reactions to install iodine at position 1 and fluorine at position 2 of the benzene ring.

A representative example from the literature describes the preparation of 2-bromo-1-iodo-3-methoxybenzene analogs, which can be adapted for fluorine substitution by replacing bromine with fluorine through halogen exchange or direct fluorination methods.

Methoxylation

The methoxy group at position 3 is introduced via methylation of the corresponding hydroxy precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. This step is often performed prior to or after halogenation depending on the substrate's reactivity and stability.

Trifluoromethylation

The trifluoromethyl group at position 4 is introduced using modern trifluoromethylation techniques, which may involve:

- Copper-mediated trifluoromethylation using copper(I) complexes and trifluoromethyl sources.

- Electrophilic trifluoromethylation reagents such as Selectfluor or Togni reagents.

- Radical trifluoromethylation under photoredox or thermal conditions.

A recent method involves the use of copper complexes with trifluoromethyl anions to achieve efficient trifluoromethylation of aromatic substrates under mild conditions.

Experimental Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields reported for key steps in the synthesis of 2-fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene and closely related compounds:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation (Iodination and Fluorination) | Iodine source (e.g., I2), fluorinating agent (e.g., Selectfluor), solvent: acetonitrile, temperature: 0-25°C | 60-80 | Selective substitution at positions 1 and 2 |

| Methoxylation | Methyl iodide or dimethyl sulfate, base (K2CO3), solvent: acetone or DMF, reflux | 75-90 | Efficient methylation of phenolic OH |

| Trifluoromethylation | CuCF3 complex, DMF solvent, temperature: -40 to 25°C | 50-70 | Copper-mediated trifluoromethylation, mild conditions |

These yields and conditions are derived from experimental protocols reported in peer-reviewed journals and verified through spectral data such as nuclear magnetic resonance and mass spectrometry.

Mechanistic Insights and Optimization

Halogenation Selectivity

The selective introduction of iodine and fluorine is challenging due to competing electrophilic aromatic substitution sites. Use of directing groups and controlled stoichiometry of reagents helps achieve regioselectivity. Fluorination often employs electrophilic fluorinating agents like Selectfluor, which provide mild and selective fluorination at ortho or para positions relative to existing substituents.

Methoxylation Efficiency

Methoxylation proceeds via nucleophilic substitution of a phenolic hydroxyl group. Reaction efficiency depends on the base strength and solvent polarity, with polar aprotic solvents favoring higher yields. Protection of other reactive sites during this step may be necessary to avoid side reactions.

Trifluoromethylation Advances

Recent advances in trifluoromethylation involve copper-catalyzed coupling of aryl diazonium salts with trifluoromethyl anions generated in situ. This method allows rapid incorporation of the trifluoromethyl group under mild conditions, improving yields and minimizing by-products.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Employed in the study of biological systems and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include nucleophilic or electrophilic interactions, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene can be contextualized against related benzene derivatives, as outlined below:

Table 1: Structural Comparison of Selected Benzene Derivatives

Key Differences and Implications

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and fluorine (-F) groups in the target compound reduce electron density at the benzene ring, enhancing resistance to electrophilic attack. In contrast, analogs like 2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene retain partial electron density due to the methoxy (-OCH₃) group, balancing reactivity.

- Halogen Variants : Replacing iodine (e.g., in 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene ) with chlorine alters steric bulk and polarizability, impacting cross-coupling efficiency.

Synthetic Utility: The iodine atom in the target compound enables direct functionalization via metal-catalyzed couplings, a feature absent in non-iodinated analogs like 2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene .

Applications :

- Pharmaceuticals : The trifluoromethyl group in the target compound enhances bioavailability, as seen in analogs like 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene , used in kinase inhibitor synthesis.

- Agrochemicals : Structurally related compounds such as oxyfluorfen () demonstrate the role of halogenated aromatics in herbicide design, though the target’s methoxy group may reduce phytotoxicity .

Research Findings and Data

Table 2: Physicochemical Properties (Inferred)

Notable Observations

- Synthetic Challenges : The target compound’s multiple EWGs may complicate nucleophilic aromatic substitution, necessitating optimized conditions (e.g., Pd-catalyzed couplings) .

- Thermal Stability : The trifluoromethyl group enhances thermal stability compared to methyl analogs (e.g., 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene in ), which degrade at lower temperatures .

Biologische Aktivität

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following structural features:

- Fluorine and iodine substituents : These halogens often enhance biological activity by altering electronic properties.

- Methoxy group : This group can influence lipophilicity and solubility, impacting bioavailability.

- Trifluoromethyl group : Known for its electron-withdrawing effects, this group can enhance the compound's reactivity and selectivity towards biological targets.

Biological Activity

Research indicates that halogenated compounds, particularly those containing fluorine and iodine, exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene are summarized below:

Antimicrobial Activity

Halogenated compounds have shown significant antimicrobial properties. A study highlighted the effectiveness of various halogenated benzene derivatives against resistant bacterial strains. The presence of fluorine and iodine in the structure may enhance binding affinity to microbial targets, thereby improving efficacy against infections .

Anticancer Activity

Compounds similar to 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene have been investigated for their anticancer properties. For instance, derivatives with trifluoromethyl groups have demonstrated potent cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at the aromatic ring significantly affect the compound's potency against cancer cells .

Case Studies

- Study on Trifluoromethyl Compounds : A recent investigation into the biological activity of trifluoromethyl-substituted compounds revealed that they exhibit strong inhibitory effects on several cancer cell lines. The study noted that compounds with a similar structure to 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene showed IC50 values in the micromolar range against human cancer cell lines .

- Antimicrobial Efficacy : Research has demonstrated that halogenated phenyl compounds exhibit varying degrees of antimicrobial activity. In one study, 2-fluoro derivatives were found to be particularly effective against Gram-positive bacteria, suggesting that 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene could possess similar properties .

Structure-Activity Relationship (SAR)

The SAR analysis for halogenated compounds emphasizes the importance of substituent position and type on biological activity:

- Positioning of Halogens : The placement of fluorine and iodine atoms can significantly influence the compound's interaction with biological targets.

- Electron-Withdrawing Groups : The trifluoromethyl group enhances the overall electron deficiency of the molecule, potentially increasing its reactivity towards nucleophilic sites in target proteins.

Data Tables

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene | Structure | Not yet determined | Antimicrobial, Anticancer |

| Related Trifluoromethyl Compound | Structure | 5.89 | Anticancer (H1975 cell line) |

| 4-Iodobenzotrifluoride | Structure | 10.2 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.